![molecular formula C20H23ClN4O2 B2659878 2-(1-(4-(2-chlorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one CAS No. 2034388-83-3](/img/structure/B2659878.png)
2-(1-(4-(2-chlorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a piperazine ring, which is a common feature in many pharmaceutical drugs . Piperazine itself is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The compound contains a piperazine ring, a pyridazine ring, and a cyclopentane ring. The presence of these rings could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperazine, pyridazine, and cyclopentane rings. The chlorophenyl group might also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of nitrogen in the piperazine ring could result in basic properties .Scientific Research Applications
Antinociceptive Properties
Research has highlighted the antinociceptive properties of compounds structurally related to "2-(1-(4-(2-chlorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one". For instance, Giovannoni et al. (2003) synthesized and tested a number of compounds for their analgesic activity, revealing significant antinociceptive properties in thermal nociceptive stimulus tests, comparable to morphine. The efficacy of these compounds suggests the involvement of the noradrenergic and/or serotoninergic system in their mechanism of action, highlighting their potential as potent antinociceptive agents (Giovannoni, Vergelli, Ghelardini, Galeotti, Bartolini, & Dal Piaz, 2003).
Anticancer and Antituberculosis Activity
Mallikarjuna, Padmashali, and Sandeep (2014) explored the synthesis, anticancer, and antituberculosis studies of derivatives structurally analogous to the specified compound. They synthesized a series of new derivatives and screened them for in vitro anticancer activity against human breast cancer cell lines and for antituberculosis activity. The findings indicated that some of the synthesized compounds exhibited significant antituberculosis and anticancer activities, showcasing their potential for therapeutic applications (Mallikarjuna, Padmashali, & Sandeep, 2014).
Anticonvulsant Properties
Georges et al. (1989) conducted research on the structural and electronic properties of anticonvulsant drugs, including compounds similar to the one . Their study focused on crystal structures and molecular-orbital calculations, providing insights into the potential anticonvulsant activities of these compounds. The research underscores the significance of understanding structural properties in the development of anticonvulsant drugs (Georges, Vercauteren, Evrard, & Durant, 1989).
CGRP Receptor Antagonism
Cann et al. (2012) reported on the development of a potent calcitonin gene-related peptide (CGRP) receptor antagonist, illustrating a convergent, stereoselective, and economical synthesis approach. Their work contributes to the broader understanding of the therapeutic potential of compounds structurally related to "this compound" in treating conditions mediated by the CGRP receptor, such as migraine (Cann, Chen, Gao, Hanson, Hsieh, Li, Lin, Parsons, Pendri, Nielsen, Nugent, Parker, Quinlan, Nathan, Remy, Sausker, & Wang, 2012).
Future Directions
properties
IUPAC Name |
2-[1-[4-(2-chlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O2/c1-14(25-19(26)13-15-5-4-7-17(15)22-25)20(27)24-11-9-23(10-12-24)18-8-3-2-6-16(18)21/h2-3,6,8,13-14H,4-5,7,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSETXVIWSAAFIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=C2Cl)N3C(=O)C=C4CCCC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.